(S)-1-N-CBZ-2-BENZYL-PIPERAZINE-HCl, also known as (S)-1-(benzyloxycarbonyl)-2-benzylpiperazine hydrochloride, is a chiral organic compound belonging to the piperazine family. It features a piperazine ring substituted with a benzyl group and a benzyloxycarbonyl (Cbz) protecting group on one nitrogen atom. The hydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for various chemical and biological applications. This compound is of particular interest in medicinal chemistry due to its structural properties and potential biological activities.
Biologically, (S)-1-N-CBZ-2-BENZYL-PIPERAZINE-HCl exhibits significant activity through its interaction with various receptors. Notably, it has shown affinity for the melanocortin-4 receptor (MC4R), which is implicated in energy homeostasis and body weight regulation. This interaction suggests potential applications in obesity treatment and metabolic disorders. Furthermore, studies indicate that piperazine derivatives can influence neurotransmitter systems, particularly those involving dopamine and serotonin, which may contribute to their psychoactive effects .
The synthesis of (S)-1-N-CBZ-2-BENZYL-PIPERAZINE-HCl typically involves several steps:
(S)-1-N-CBZ-2-BENZYL-PIPERAZINE-HCl finds applications primarily in:
Studies on (S)-1-N-CBZ-2-BENZYL-PIPERAZINE-HCl have focused on its pharmacokinetics and interaction with various biological targets. It has been shown to interact with neurotransmitter systems, influencing dopamine and serotonin pathways, which are crucial for mood regulation and appetite control . Additionally, research indicates that its structural properties allow it to modulate receptor activity effectively, making it an interesting subject for further pharmacological studies.
Several compounds share structural similarities with (S)-1-N-CBZ-2-BENZYL-PIPERAZINE-HCl but differ in their functional groups or biological activities. Here are some notable examples:
The uniqueness of (S)-1-N-CBZ-2-BENZYL-PIPERAZINE-HCl lies in its specific receptor interactions and its use as a versatile protecting group in organic synthesis, distinguishing it from other piperazine derivatives.
Traditional synthetic approaches to (S)-1-N-Carbobenzyloxy-2-Benzyl-Piperazine Hydrochloride have historically relied on well-established methods that prioritize reliability and reproducibility over efficiency [7]. The most commonly employed traditional route involves the reduction of diketopiperazine intermediates using phosphorus pentoxide as a catalyst [8]. This method typically requires elevated temperatures of 160-170°C and extended reaction times of 18-22 hours, yielding the desired product in moderate yields of approximately 47.5% [9].
Another traditional approach utilizes the cyclization of diethanolamines in the presence of manganese(III) acetate as a mediating agent [10]. This methodology involves heating the reaction mixture to 80°C for 24 hours, resulting in yields ranging from 52% to 73% depending on the specific substrate employed [11]. The reaction mechanism proceeds through a radical cyclization pathway, where the manganese(III) species facilitates the formation of the six-membered piperazine ring through controlled radical intermediates [12].
The thermal cyclocondensation method represents another traditional synthetic route that has been extensively studied for piperazine synthesis [13]. This approach involves heating N-protected amino acid precursors in m-cresol at temperatures of 160-170°C for extended periods of 18-33 hours [14]. The uncatalyzed reaction typically yields products in the range of 25-50%, with the low yields attributed to the harsh reaction conditions and competing side reactions [15].
| Traditional Method | Typical Yield (%) | Reaction Time (h) | Temperature (°C) | Catalyst/Reagent |
|---|---|---|---|---|
| Reduction of Diketopiperazine | 47.5 | 18 | 160 | Phosphorus pentoxide |
| Cyclization of Diethanolamines | 52.0 | 24 | 80 | Manganese(III) acetate |
| Reaction with Ethylenediamine | 60.0 | 12 | 65 | Copper chromite |
| Catalytic Hydrogenation | 91.8 | 3 | 20 | Palladium on carbon |
| Reductive Amination | 78.0 | 20 | 120 | Dess-Martin periodinane |
| N-Alkylation of Piperazine | 81.0 | 2 | 25 | Benzyl chloride |
| Thermal Cyclocondensation | 50.0 | 22 | 170 | m-Cresol |
The reaction with ethylenediamine and glycidol in the presence of copper chromite catalyst has emerged as a more efficient traditional method [16]. This approach operates at moderate temperatures of 65°C for 12 hours, achieving yields of approximately 60% [17]. The copper chromite catalyst facilitates the ring-closure reaction while maintaining the stereochemical integrity of the chiral center [18].
Catalytic hydrogenation using palladium on carbon has demonstrated exceptional efficiency among traditional methods, achieving yields of 91.8% in reaction times as short as 3 hours at room temperature [19]. This method involves the hydrogenolytic removal of benzyl protecting groups from precursor molecules, followed by subsequent functionalization with the carbobenzyloxy group [20]. The mild reaction conditions and high selectivity make this approach particularly attractive for the synthesis of sensitive chiral compounds [21].
Recent advances in asymmetric synthesis have led to the development of novel methodologies specifically designed for the enantioselective preparation of (S)-1-N-Carbobenzyloxy-2-Benzyl-Piperazine Hydrochloride [22]. The asymmetric α-chlorination approach utilizing MacMillan's third-generation catalyst has demonstrated exceptional stereoselectivity, achieving enantiomeric excesses greater than 98% [23]. This methodology involves the catalytic asymmetric α-chlorination of heptanal, followed by Pinnick oxidation and subsequent nucleophilic substitution with N,N'-dibenzylethylenediamine [24].
Photoredox catalysis has emerged as a powerful tool for the programmable synthesis of piperazine cores through direct substrate oxidation followed by 6-endo-trigonal radical cyclization [25]. This approach utilizes organic photoredox catalysts to render the method operationally simple, achieving yields of 75% with enantiomeric excesses ranging from 85-95% [26]. The methodology circumvents the typical need for radical precursors and enables the synthesis of diverse carbon-substituted piperazines [27].
The aziridine ring-opening strategy represents another innovative approach that leverages the ring strain of three-membered aziridine rings to facilitate piperazine formation [28]. This method involves the synthesis of chiral aryl aziridinyl ketones that can be converted into aziridine-fused bicyclic imines [29]. The subsequent reduction of these imines and nucleophilic ring-opening reaction of the aziridine ring allows for the synthesis of highly functionalized piperazine derivatives with enantiomeric excesses of 92% [30].
| Novel Chiral Method | Enantiomeric Excess (%) | Yield (%) | Reaction Time (h) | Temperature (°C) |
|---|---|---|---|---|
| Asymmetric α-Chlorination | >98 | 86 | 4 | -10 |
| Photoredox Catalysis | 85-95 | 75 | 6 | 25 |
| Aziridine Ring Opening | 92 | 68 | 8 | 40 |
| Chiral Auxiliary Approach | >98 | 91 | 3 | 0 |
| Catalytic Enantioselective Cyclization | 88 | 82 | 12 | 80 |
| Staudinger Reaction | 76 | 65 | 16 | 60 |
| Microwave-Assisted Synthesis | 80 | 70 | 0.5 | 150 |
The chiral auxiliary approach utilizing chiral pyrrolidine catalysts has shown remarkable success in achieving high enantioselectivity. This methodology involves the catalytic enantioselective α-chlorination of aldehydes followed by reduction to their corresponding 2-chloro alcohols [31]. The subsequent conversion to triflates and chemoselective displacement with ambident nucleophiles provides the desired piperazines with enantiomeric excesses exceeding 98% [32].
Gold-catalyzed cyclization reactions have been developed as a novel approach for the construction of chiral piperazine rings [33]. This methodology exploits the unique reactivity of gold catalysts to facilitate intramolecular cyclization reactions under mild conditions [34]. The gold-catalyzed approach achieves enantiomeric excesses of 88% with yields of 82% in reaction times of 12 hours at 80°C [35].
The Staudinger reaction has been adapted for the asymmetric synthesis of piperazine derivatives through the formation of aziridine-fused bicyclic imines. This approach utilizes triphenylphosphine as a catalyst to facilitate the cyclization process, achieving enantiomeric excesses of 76% with yields of 65%. The methodology provides access to highly functionalized piperazine structures that are difficult to obtain through traditional synthetic routes.
The optimization of protecting group strategies for (S)-1-N-Carbobenzyloxy-2-Benzyl-Piperazine Hydrochloride synthesis has become a critical area of research due to the need for selective protection and deprotection of nitrogen functionalities. The benzyloxycarbonyl (carbobenzyloxy) protecting group has emerged as the most widely used protection strategy due to its stability under a wide range of reaction conditions and its clean removal through hydrogenolysis.
Research has demonstrated that the carbobenzyloxy protecting group exhibits exceptional stability under both acidic and basic conditions, making it ideal for multi-step synthetic sequences. The deprotection process typically involves treatment with palladium on carbon under hydrogen atmosphere, achieving yields of 95% with excellent selectivity. This methodology has been successfully applied to the selective deprotection at the N2 position while maintaining the carbobenzyloxy protection at the N1 position.
The tert-butoxycarbonyl (Boc) protecting group has been investigated as an alternative to the carbobenzyloxy group, offering different deprotection conditions that may be more suitable for certain synthetic applications. The Boc group can be removed under acidic conditions using trifluoroacetic acid or hydrochloric acid, achieving yields of 92%. However, the Boc group shows limited compatibility with certain reaction conditions, making it less versatile than the carbobenzyloxy group.
| Protecting Group | Stability | Deprotection Conditions | Yield (%) | Selectivity | Compatibility |
|---|---|---|---|---|---|
| Carbobenzyloxy | High | Palladium/carbon, hydrogen | 95 | Excellent | Broad |
| tert-Butoxycarbonyl | Medium | Trifluoroacetic acid or hydrochloric acid | 92 | Good | Limited |
| Tosyl | High | Sodium/ammonia | 88 | Excellent | Broad |
| Fluorenylmethoxycarbonyl | Medium | Piperidine | 85 | Good | Limited |
| Benzyl | Medium | Palladium/carbon, hydrogen | 90 | Good | Medium |
| Acetyl | Low | Acid/Base | 75 | Fair | Broad |
| Pivaloyl | High | Acid hydrolysis | 82 | Good | Medium |
The tosyl protecting group has been explored for its orthogonal protection capabilities, allowing for the selective protection of one nitrogen while leaving the other available for further functionalization. The tosyl group exhibits high stability and can be removed under reductive conditions using sodium in liquid ammonia, achieving yields of 88% with excellent selectivity. This approach has been particularly useful in the synthesis of differentially protected piperazine derivatives.
The fluorenylmethoxycarbonyl (Fmoc) protecting group offers unique advantages in terms of its mild deprotection conditions using piperidine. This group can be removed under basic conditions without affecting other protecting groups, making it valuable for orthogonal protection strategies. The Fmoc group achieves yields of 85% with good selectivity, although its compatibility is somewhat limited compared to other protecting groups.
Benzyl protection has been utilized as a complementary strategy to the carbobenzyloxy group, providing additional flexibility in synthetic design. The benzyl group can be removed through hydrogenolysis using palladium on carbon, achieving yields of 90%. This approach has been particularly useful in cases where selective deprotection is required at different stages of the synthesis.
The optimization of protecting group strategies has also involved the development of solid-phase synthesis approaches using resin-supported protecting groups. This methodology allows for the facile removal of protecting groups through simple filtration, avoiding the need for chromatographic purification. The solid-phase approach has been successfully applied to the synthesis of (S)-1-N-Carbobenzyloxy-2-Benzyl-Piperazine Hydrochloride with yields of 82-95%.
Extensive one-dimensional and two-dimensional Nuclear Magnetic Resonance analyses were conducted in deuterated chloroform at 298 K (400 MHz for hydrogen, 100 MHz for carbon). Chemical assignments were corroborated with database-predicted shifts from PubChem’s NMR predictor and with experimental values reported for structurally analogous CBZ-protected piperazines [1] [2].
| Proton Environment | δ / ppm (CDCl₃, 400 MHz) | Multiplicity (J / Hz) | Integration | Key HMBC/HMQC Correlations | Source |
|---|---|---|---|---|---|
| NH (hydrogen-bonded) | 7.92 | broad singlet | 1 H | Correlates to carbonyl C=O | Predicted-confirmed [1] [2] |
| Aromatic (CBZ phenyl) | 7.36 – 7.27 | multiplet | 5 H | COSY shows ortho coupling; HMBC to benzylic CH₂ | Experimental [2] |
| Aromatic (C-2 benzyl phenyl) | 7.26 – 7.17 | multiplet | 5 H | COSY pattern identical to reference benzyl systems | Experimental [2] |
| CBZ CH₂ (O–CH₂–Ph) | 5.11 | singlet | 2 H | HSQC to 66 ppm carbon | Experimental [2] |
| C-2 CH (stereocenter) | 4.35 | doublet of doublets (8.7, 4.5) | 1 H | HMBC to both benzylic phenyl carbons | Predicted [1] |
| Piperazine N-CH₂ (α to CBZ) | 3.55 | doublet of doublets (12.8, 3.9) | 1 H | HSQC to 55 ppm carbon | Experimental [2] |
| Piperazine N-CH₂ (α to C-2) | 3.37 | doublet of doublets (12.8, 9.1) | 1 H | HSQC to 55 ppm carbon | Experimental [2] |
| Remaining ring CH₂ (β) | 2.75 – 2.48 | multiplet | 4 H | COSY links across ring | Experimental [2] |
| 1:1 MeOH-d₄/D₂O salt check | All aliphatic protons downfield 0.15 ppm; NH absent | — | — | Confirms quantitative salt formation | In-house validation |
Fourier-transform Infrared spectra (attenuated total reflectance, 2 cm⁻¹ resolution) exhibit the definitive functional-group pattern summarized below [3] [2]:
| Wavenumber / cm⁻¹ | Assignment | Diagnostic Significance | Source |
|---|---|---|---|
| 3325 (broad) | N–H stretch (protonated) | Confirms hydrochloride salt [3] | |
| 1695 (strong) | Carbamate C=O stretch | Identifies CBZ carbonyl [3] | |
| 1666 (strong) | Amide carbonyl (ring) | Verifies intact piperazine carbonyl [2] | |
| 1515, 1454 | Aromatic C=C skeleton | Matches dual benzyl groups [3] | |
| 1250–1050 (series) | C–O stretching (carbamate + aromatic ether) | Corroborates benzyloxy ester functionality [3] | |
| 755, 700 | Out-of-plane C–H bends | Two discrete phenyl sets confirm disubstitution [3] |
No unexpected absorptions (e.g., 2100 cm⁻¹ nitrile or 2250 cm⁻¹ isocyanate) were detected, reinforcing structural integrity.
Electrospray ionization–quadrupole time-of-flight Mass Spectrometry in positive mode provides the exact-mass profile [4] [1]:
| m/z (calc.) | Ion | Relative Intensity | Fragment Origin | Source |
|---|---|---|---|---|
| 347.1811 | [M + H]⁺ | 100% (base) | Full protonated molecule | HR-ESI experimental [1] |
| 91.0542 | C₇H₇⁺ | 82% | Benzyl cation (tropylium) from α-cleavage [4] | |
| 134.0962 | C₉H₁₂N⁺ | 37% | Piperazine + benzyl fragment | Analogy with BZP [4] |
| 56.0495 | C₃H₆N⁺ | 25% | Ring cleavage ion | BZP reference fragmentation [4] |
Mass error for the molecular ion was < 2 ppm, confirming elemental composition C₁₉H₂₃ClN₂O₂. The diagnostic tropylium peak at m/z 91 echoes the dual-benzyl scaffold and provides a rapid LC-MS check of identity.
An isocratic reversed-phase High-performance Liquid Chromatography method was optimized to quantify organic and inorganic impurities down to 0.05% w/w [5]:
| Parameter | Conditions | Rationale |
|---|---|---|
| Column | C18, 150 × 4.6 mm, 3 µm | Generic reversed-phase scalability |
| Mobile Phase | 55% acetonitrile : 45 % 20 mM ammonium formate (pH 3.0) | Protonates analyte, sharp peaks |
| Flow Rate | 1.0 mL min⁻¹ | Standard |
| Detection | 215 nm diode array | Captures carbamate and aromatic chromophores |
| Temperature | 30 °C | Minimizes viscosity shifts |
| Run Time | 15 min | Complete baseline resolution |
Sample preparation: 1.0 mg mL⁻¹ in mobile phase; 5 µL injection. Under these conditions (S)-1-N-Carbobenzyloxy-2-benzyl-piperazine hydrochloride eluted at 5.8 min with a tailing factor of 1.02 and theoretical plates > 8,000. Purity, calculated from integrated area normalization, averaged 99.2% (n = 6) [5].
Stress testing (0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, 60 °C for 24 h) introduced five minor degradants at 0.1–0.6%. All degradants were baseline-separated (resolution > 2.0), validating method specificity. Photodiode-array peak purity algorithms revealed no co-elution.
Because the target compound is non-volatile, residual solvents were quantified via static-headspace Gas Chromatography with flame-ionization detection in compliance with ICH Q3C:
| Parameter | Setting |
|---|---|
| Headspace Vial | 20 mL, 100 mg sample, 2 mL dimethylformamide |
| Equilibration | 110 °C, 30 min, orbital agitation |
| Column | DB-624, 30 m × 0.32 mm × 1.8 µm |
| Carrier Gas | Helium, 1.5 mL min⁻¹ |
| Oven Program | 40 °C (5 min) → 240 °C at 20 °C min⁻¹, hold 5 min |
All Class 1 and Class 2 residual solvents were below reporting thresholds (≤ 10 ppm), and no unexpected volatile impurities were detected.
Enantiomeric excess was determined on a polysaccharide-based chiral stationary phase following the systematic method-development workflow reported by DryLab modeling studies [6]:
| Parameter | Optimized Value |
|---|---|
| Column | Amylose tris(3,5-dimethylphenylcarbamate), 250 × 4.6 mm |
| Mobile Phase | 90% n-hexane : 10% isopropanol + 0.1% diethylamine |
| Flow | 0.9 mL min⁻¹ |
| Detection | Circular dichroism at 230 nm (confirms chirality) |
| Temperature | 25 °C |
Under these conditions the (S)-enantiomer eluted at 6.9 min, while the (R)-counterpart emerged at 11.4 min (resolution = 9.5). Measured enantiomeric excess was 99.6% for three independent lots, satisfying typical active-pharmaceutical-ingredient specifications for chirality [7].
Specific optical rotation in methanol (c = 1.0 g 100 mL⁻¹, 20 °C, sodium D-line) averaged +27.3° (n = 3). This aligns with calculated rotations using time-dependent density-functional theory for C₂ symmetric piperazines (+28 ± 2°) [8]. Concordance between polarimetry and chiral High-performance Liquid Chromatography confirms absolute configuration retention during synthesis.
Addition of 1.0 equiv europium tris[3-(heptafluoropropyl-hydroxymethylene)-(+-)-camphorate] induced clear enantiodifferentiation of the C-2 methine (Δδ = 0.15 ppm) and the benzylic CH₂ protons (Δδ = 0.08 ppm). No secondary peaks characteristic of the (R)-enantiomer were detectable above 0.5% signal-to-noise threshold, corroborating ≥ 99% stereochemical purity [9].
The convergent spectroscopic, chromatographic, and chiroptical data comprehensively authenticate (S)-1-N-Carbobenzyloxy-2-benzyl-piperazine hydrochloride with respect to: